molecular formula C9H9FOS B6305360 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde CAS No. 2092780-89-5

3-Fluoro-4-methyl-2-(methylthio)benzaldehyde

Cat. No.: B6305360
CAS No.: 2092780-89-5
M. Wt: 184.23 g/mol
InChI Key: WRZZYFSVQQRLKC-UHFFFAOYSA-N
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Description

The Strategic Importance of Aldehyde Functional Groups in Chemical Transformations

The aldehyde functional group is of paramount strategic importance in chemical synthesis due to its rich and diverse reactivity. The carbonyl carbon of an aldehyde is electrophilic, making it a prime target for nucleophilic attack. stackexchange.com This reactivity allows aldehydes to participate in a wide range of transformations, including:

Nucleophilic Addition Reactions: Aldehydes readily react with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and cyanides, to form secondary alcohols and other valuable products. wikipedia.org

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functional group classes. imperial.ac.uk

Condensation Reactions: Aldehydes are key participants in classic carbon-carbon bond-forming reactions like the Aldol (B89426) condensation and the Wittig reaction, enabling the construction of more complex molecular skeletons. wikipedia.org

Iminium Ion Formation: Reaction with secondary amines can generate electrophilic iminium ions, which are valuable intermediates in various synthetic methodologies.

The reactivity of the aldehyde can be influenced by the electronic nature of the other substituents on the aromatic ring. Electron-withdrawing groups tend to enhance the electrophilicity of the carbonyl carbon, while electron-donating groups can decrease it. quora.com

Influence of Halogen (Fluorine) Substituents on Aromatic Reactivity and Molecular Design

In the context of an aromatic ring, fluorine also possesses a positive mesomeric effect (+M effect) due to its lone pairs of electrons, which can donate electron density to the π-system. wikipedia.org The interplay between these opposing electronic effects is a key determinant of the reactivity of fluoroaromatic compounds. Generally, the inductive effect is dominant, leading to a deactivation of the ring towards electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions. wikipedia.org

Furthermore, the incorporation of fluorine can:

Enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com

Improve binding affinity to biological targets through the formation of favorable interactions. nih.gov

Increase lipophilicity, which can affect a molecule's membrane permeability and pharmacokinetic profile. nih.govmdpi.com

Role of Thioether Moieties in Modulating Chemical Properties and Synthetic Pathways

The thioether group (-SR), in this case, a methylthio group (-SMe), also imparts distinct properties to an aromatic ring. The sulfur atom is less electronegative than oxygen, and its lone pairs are more diffuse, making the thioether a weaker π-donor than a methoxy (B1213986) group. However, it is still considered an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. rsc.org

Key aspects of the thioether moiety in synthesis include:

Directing Group: The methylthio group can be used to direct metallation or other functionalization to the ortho position.

Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (B87167) (-S(O)Me) or a sulfone (-S(O)₂Me). This transformation dramatically alters the electronic properties of the group, converting it from an electron-donor to a powerful electron-withdrawer. This provides a "functional group switch" that can be exploited in multi-step synthetic sequences.

Cleavage: The carbon-sulfur bond can be cleaved under certain reductive conditions, allowing for the replacement of the methylthio group with hydrogen or other functionalities. acs.org

Overview of Research Trajectories for Multifunctionalized Benzaldehyde (B42025) Derivatives

The development of synthetic methodologies to access highly substituted and multifunctionalized benzaldehydes is an active area of research. nih.govrug.nlresearchgate.net These complex building blocks are sought after for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. google.comnih.govnih.gov Current research often focuses on:

Late-Stage Functionalization: Developing methods to introduce functional groups onto already complex benzaldehyde scaffolds, which is particularly valuable in drug discovery programs. researchgate.net

Catalytic C-H Functionalization: Utilizing transition metal catalysis to directly convert C-H bonds on the aromatic ring into new C-C or C-heteroatom bonds, offering a more atom- and step-economical approach to synthesis. researchgate.net

Novel Applications: Exploring the use of multifunctional benzaldehydes in areas such as molecular sensors, organic electronics, and supramolecular chemistry. mdpi.com

The compound 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde, with its unique combination of an aldehyde, a fluorine atom, and a methylthio group, represents a synthetically versatile platform for the creation of novel and complex chemical entities.

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 2092780-89-5
Molecular Formula C₉H₉FOS
Molecular Weight 184.23 g/mol
IUPAC Name This compound

Table 2: Common Chemical Transformations of the Aldehyde Functional Group

Reaction TypeReagent(s)Product Type
Oxidation KMnO₄, H₂CrO₄Carboxylic Acid
Reduction NaBH₄, LiAlH₄Primary Alcohol
Grignard Reaction R-MgBr, then H₃O⁺Secondary Alcohol
Wittig Reaction Ph₃P=CHRAlkene
Reductive Amination R₂NH, NaBH₃CNTertiary Amine
Cyanohydrin Formation HCN, KCNCyanohydrin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methyl-2-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FOS/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZZYFSVQQRLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoro 4 Methyl 2 Methylthio Benzaldehyde

Retrosynthetic Approaches to the Fluorinated Methylthiobenzaldehyde Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com This approach involves a series of "disconnections" of chemical bonds, leading to a logical pathway for the forward synthesis.

Analysis of Key Disconnections at the Benzaldehyde (B42025), Fluoro, Methyl, and Methylthio Centers

A plausible retrosynthetic strategy would prioritize the disconnection of the formyl group, as its introduction can often be achieved in the later stages of a synthesis. This leads to a substituted toluene (B28343) precursor. Subsequent disconnections of the fluoro and methylthio groups would then be considered based on the directing effects of the remaining substituents.

Identification of Precursor Molecules and Starting Materials

Based on the retrosynthetic analysis, several key precursor molecules and starting materials can be identified. A primary synthetic target would be a disubstituted toluene derivative, such as 3-fluoro-4-methylthiophenol (B1302153) or 1-fluoro-2-methyl-3-(methylthio)benzene. The choice of the initial precursor depends on the chosen synthetic route for introducing the remaining functional groups. Commercially available starting materials could include substituted toluenes, anilines, or phenols, which can be chemically modified to introduce the required functionalities. For instance, a synthetic route could commence from 3-fluoro-4-methylaniline, which can be converted to the corresponding phenol (B47542) or subjected to reactions to install the methylthio group. chemicalbook.com

Development of Aromatic Functionalization Strategies

The successful synthesis of 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde hinges on the strategic and regioselective introduction of each functional group onto the aromatic core.

Regioselective Introduction of the Formyl Group

The introduction of a formyl group (CHO) onto an aromatic ring, known as formylation, can be achieved through various methods. The regioselectivity of this reaction is crucial and is dictated by the electronic and steric effects of the substituents already present on the ring.

For a precursor like 1-fluoro-2-methyl-3-(methylthio)benzene, the directing effects of the fluoro, methyl, and methylthio groups must be considered. Both the methyl and methylthio groups are ortho, para-directing, while the fluoro group is also ortho, para-directing but deactivating. The position of formylation would likely be influenced by the interplay of these directing effects and steric hindrance.

Common formylation methods include the Vilsmeier-Haack reaction, the Gattermann reaction, and ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). researchgate.net Ortho-lithiation, directed by one of the existing functional groups, can provide high regioselectivity.

Formylation Method Reagents General Applicability
Vilsmeier-HaackPOCl₃, DMFElectron-rich aromatic rings
GattermannHCN, HCl/AlCl₃Activated aromatic rings
Rieche FormylationDichloromethyl methyl ether, TiCl₄Phenols and their ethers
Ortho-lithiationn-BuLi, TMEDA, then DMFDirected formylation adjacent to a directing group

Stereoselective Fluorination Techniques on Aromatic Rings

Introducing a fluorine atom onto an aromatic ring can be accomplished through either electrophilic or nucleophilic fluorination strategies. wikipedia.orgucla.edu The choice of method depends on the nature of the substrate and the desired regiochemistry.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.orgbrynmawr.edualfa-chemistry.com Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are commonly used. wikipedia.orgbrynmawr.edu The regioselectivity is governed by the directing effects of the existing substituents. For instance, fluorination of a toluene derivative would be directed to the ortho and para positions.

Nucleophilic Aromatic Substitution (SNA_r): This method is suitable for aromatic rings bearing strong electron-withdrawing groups and a good leaving group (e.g., Cl, NO₂). ucla.edu A fluoride (B91410) source, such as potassium fluoride, is used to displace the leaving group. This method often requires harsh reaction conditions.

Fluorination Technique Reagents Mechanism
Electrophilic FluorinationSelectfluor®, NFSIElectrophilic Aromatic Substitution
Nucleophilic Aromatic SubstitutionKF, CsFSNAr
Balz-Schiemann ReactionHBF₄, NaNO₂, then heatDiazotization followed by fluoride displacement

Selective Methylthio Group Installation and Sulfur Chemistry

The introduction of a methylthio (-SMe) group can be achieved through several methods, often involving the reaction of an organometallic intermediate or an activated aromatic ring with a sulfur electrophile, or the reaction of an aryl halide with a methylthiolate source. researchgate.netresearchgate.net

One common approach is the reaction of an aryllithium or Grignard reagent with dimethyl disulfide (DMDS). This allows for the regioselective installation of the methylthio group at a pre-determined position. Alternatively, palladium-catalyzed cross-coupling reactions between an aryl halide and sodium thiomethoxide can be employed. researchgate.net Direct C-H methylthiolation using reagents like dimethyl sulfoxide (B87167) (DMSO) in the presence of a catalyst has also emerged as a powerful tool. researchgate.netnih.gov

Methylthiolation Method Reagents Key Features
Reaction with DMDSAryllithium or Grignard, DMDSHigh regioselectivity via directed metalation
Palladium-Catalyzed Cross-CouplingAryl halide, NaSMe, Pd catalystGood functional group tolerance
Direct C-H MethylthiolationDMSO, catalystAtom-economical, avoids pre-functionalization

Modern Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The construction of the this compound framework can benefit significantly from a range of catalytic technologies.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Sulfur Bond Formation

The formation of the aryl-sulfur bond is a critical step in the synthesis of this compound. Transition metal catalysis, particularly with palladium and copper, offers powerful tools for creating this linkage. These methods typically involve the cross-coupling of an aryl halide or triflate with a sulfur nucleophile.

Palladium-Catalyzed Thioetherification: Palladium complexes are highly effective catalysts for C–S bond formation. Buchwald-Hartwig amination chemistry has been extended to thioetherification, allowing for the coupling of aryl halides with thiols under mild conditions. For the synthesis of the target molecule, a plausible precursor would be a di- or tri-substituted benzene (B151609) ring bearing a leaving group (e.g., bromine or iodine) at the C2 position, which could then be coupled with a methylthiol source like sodium thiomethoxide. The choice of phosphine (B1218219) ligands is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results.

Copper-Catalyzed Thiolation: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent a classical and still widely used method for aryl-sulfur bond formation. These reactions are often more cost-effective than their palladium-catalyzed counterparts. Modern advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions. In a potential synthetic route, a 2-halo-3-fluoro-4-methylbenzaldehyde derivative could be reacted with a methylthiolating agent in the presence of a copper catalyst, such as copper(I) iodide (CuI), often with the aid of a ligand like 1,10-phenanthroline.

Catalyst SystemTypical SubstratesReaction ConditionsAdvantages
Palladium/Buchwald LigandsAryl halides/triflates, thiolsMild temperature, baseHigh functional group tolerance, high yields
Copper(I) salts/LigandsAryl halides, thiolsOften higher temperaturesCost-effective, robust

Organocatalytic and Biocatalytic Pathways for Aldehyde Functionalization

While transition metal catalysis is paramount for C-S bond formation, organocatalysis and biocatalysis offer green and selective alternatives for the introduction and modification of the aldehyde functional group.

Organocatalytic Formylation: Organocatalysis can be employed for the asymmetric functionalization of aldehydes. nih.govnih.govrsc.org While direct asymmetric formylation is challenging, organocatalytic methods can be used to introduce other functionalities that can be later converted to an aldehyde. For instance, an organocatalyst could facilitate the asymmetric α-functionalization of a simpler aldehyde, which is then elaborated to the target structure.

Biocatalytic Approaches: Biocatalysis, using enzymes or whole microorganisms, provides highly selective and environmentally benign synthetic routes. Enzymes such as monooxygenases can catalyze the regioselective hydroxylation of aromatic rings. nih.govrsc.orgrsc.org For example, a biocatalyst could hydroxylate the methyl group of a suitable toluene derivative, which can then be oxidized to the aldehyde. Toluene 4-monooxygenase (T4MO) is an example of an enzyme known to catalyze the hydroxylation of toluene and its derivatives, although controlling the regioselectivity for a polysubstituted ring would be a key challenge. nih.gov Furthermore, engineered microorganisms have been developed for the synthesis of aromatic aldehydes, preventing their reduction to the corresponding alcohols.

Photochemical and Electrochemical Synthetic Methods

Photochemical and electrochemical methods represent emerging sustainable strategies in organic synthesis that can offer unique reactivity.

Photochemical Synthesis: Photoredox catalysis can enable novel bond formations under mild conditions. For instance, light-induced reactions can generate radical intermediates that participate in C-H functionalization or cross-coupling reactions. rsc.org While specific applications to the synthesis of this compound are not widely reported, photochemical methods for the formylation of aromatic compounds are known and could be adapted. acs.orgnih.gov

Electrochemical Synthesis: Electrosynthesis avoids the use of chemical oxidants or reductants by employing an electric current. This can lead to cleaner reaction profiles and improved atom economy. Electrochemical methods have been developed for the formylation of aromatic compounds and for the generation of reactive intermediates for cross-coupling reactions. rsc.orggre.ac.uk For example, the electrochemical oxidation of a suitable toluene precursor could lead to the formation of the benzaldehyde.

Multi-Step Linear and Convergent Synthetic Routes

Linear Synthesis: A linear synthesis involves the sequential modification of a starting material. A possible linear approach to the target molecule could start from a readily available substituted toluene, such as 3-fluoro-4-methylaniline. A sequence of reactions including diazotization, Sandmeyer reaction to introduce a halogen, followed by nucleophilic aromatic substitution with a methylthiolate, and finally formylation would lead to the desired product. The order of these steps is critical to manage the directing effects of the substituents.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Linear SynthesisStep-by-step modification of a single starting material.Straightforward planning.Overall yield can be low for long sequences.
Convergent SynthesisIndependent synthesis of fragments followed by coupling.Higher overall yields, flexibility.Requires more complex planning and fragment synthesis.

Process Optimization for Scalable Synthesis and Yield Enhancement

The transition from laboratory-scale synthesis to industrial production requires careful process optimization to ensure safety, cost-effectiveness, and high yield.

Key parameters for optimization include:

Catalyst Loading: Minimizing the amount of expensive transition metal catalysts is crucial for economic viability.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and solvent choice can significantly impact yield and purity.

Reagent Stoichiometry: Using the optimal ratio of reactants can minimize waste and side-product formation.

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, is essential.

Design of Experiments (DoE) is a powerful statistical tool used to systematically optimize multiple reaction variables simultaneously, leading to a more efficient and robust process. nih.govlibretexts.org For the synthesis of benzaldehyde derivatives, process network synthesis using P-graphs has been explored to identify the most profitable production routes from raw materials like toluene. researchgate.net Furthermore, innovative processes like reactive distillation have been developed for the sustainable synthesis of natural benzaldehyde, which could inspire optimization strategies for related compounds. acs.org

Elucidating the Reactivity and Reaction Mechanisms of 3 Fluoro 4 Methyl 2 Methylthio Benzaldehyde

Reactivity Profile of the Benzaldehyde (B42025) Moiety

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to a wide array of transformations. In 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde, the electronic environment created by the aromatic substituents—the electron-withdrawing fluorine and the electron-donating methyl and methylthio groups—influences the reactivity of the carbonyl center.

The carbonyl carbon of an aldehyde is electrophilic and readily attacked by nucleophiles. However, in aromatic aldehydes like this compound, the aromatic ring's electron-donating resonance effect can reduce the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes. quora.compressbooks.publibretexts.org The substituents on the benzene (B151609) ring further modulate this reactivity. The methyl and methylthio groups, being electron-donating, can slightly decrease the reactivity of the aldehyde towards nucleophiles, while the electronegative fluorine atom has an electron-withdrawing inductive effect that can enhance it.

A typical nucleophilic addition reaction is the formation of a cyanohydrin upon treatment with cyanide ion, followed by protonation. Another example is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a secondary alcohol after acidic workup.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent(s) Product Type
Cyanide ion HCN or NaCN/H+ Cyanohydrin
Grignard Reagent RMgX, then H3O+ Secondary Alcohol

Condensation reactions of aldehydes with primary amines and their derivatives are fundamental transformations that result in the formation of new carbon-nitrogen double bonds. These reactions typically proceed through a nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the final product. acs.orgtandfonline.commasterorganicchemistry.comredalyc.orgresearchgate.netrsc.orgwikipedia.org

Imines (Schiff Bases): The reaction of this compound with a primary amine (R-NH2) under acidic catalysis yields an imine. The equilibrium is usually driven to completion by the removal of water. acs.orgtandfonline.commasterorganicchemistry.comredalyc.orgresearchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH2OH) produces an oxime. ias.ac.inwikipedia.orgbyjus.comresearchgate.netchemtube3d.com This reaction is often used for the characterization and purification of aldehydes.

Hydrazones: Reaction with hydrazine (B178648) (H2NNH2) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. youtube.com

Table 2: Condensation Reaction Products

Reagent Product
Primary Amine (R-NH2) Imine (Schiff Base)
Hydroxylamine (NH2OH) Oxime

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert the aldehyde to the corresponding benzoic acid derivative. Common reagents include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent ([Ag(NH3)2]+) or Fehling's solution. Benzaldehydes are also known to undergo autoxidation in the presence of air to form benzoic acids. quora.comwikipedia.orgresearchgate.netresearchgate.netrsc.org

Reduction: The aldehyde can be reduced to the corresponding benzyl (B1604629) alcohol. This is commonly achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). doubtnut.comresearchgate.netlibretexts.orgugm.ac.id Catalytic hydrogenation can also be employed. For aldehydes lacking α-hydrogens, such as this one, the Cannizzaro reaction can occur in the presence of a strong base, leading to a disproportionation where one molecule of the aldehyde is reduced to the alcohol and another is oxidized to the carboxylic acid. pharmaguideline.comwikipedia.orgbyjus.comiitk.ac.inacs.orgyoutube.com A complete reduction of the carbonyl group to a methyl group can be achieved via the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid). psiberg.comquora.comwikipedia.orgpharmaguideline.combyjus.com

Table 3: Oxidation and Reduction Products

Reaction Type Reagent(s) Product Functional Group
Oxidation KMnO4, H2CrO4, Tollens' reagent Carboxylic Acid
Reduction to Alcohol NaBH4, LiAlH4, H2/catalyst Primary Alcohol
Reduction to Alkane H2NNH2, KOH, heat (Wolff-Kishner) Methyl Group

Aromatic Reactivity and Substitution Patterns

The substituents on the aromatic ring of this compound play a crucial role in determining its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring influence the position of the incoming electrophile. This is governed by the electronic properties of the substituents, which can be either activating (electron-donating) or deactivating (electron-withdrawing), and their directing effects (ortho, para, or meta). masterorganicchemistry.comchemistrysteps.comassets-servd.hostlibretexts.orglibretexts.org

Aldehyde Group (-CHO): This is a deactivating group due to its electron-withdrawing resonance and inductive effects. It is a meta-director.

Fluoro Group (-F): Halogens are generally deactivating due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. masterorganicchemistry.com

Methyl Group (-CH3): This is an activating group due to its electron-donating inductive effect and hyperconjugation. It is an ortho, para-director.

Methylthio Group (-SCH3): The sulfur atom has lone pairs that can be donated to the ring through resonance, making it an activating group and an ortho, para-director. Its inductive effect is weakly electron-withdrawing.

Table 4: Directing Effects of Substituents

Substituent Electronic Effect Directing Effect
-CHO Deactivating (electron-withdrawing) Meta
-F Deactivating (electron-withdrawing) Ortho, Para
-CH3 Activating (electron-donating) Ortho, Para

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.orgmasterorganicchemistry.com

The aldehyde group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this compound, the fluorine atom is positioned ortho to the aldehyde group. Fluoride (B91410) is an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, which is facilitated by the electron-withdrawing nature of fluorine. nih.govstackexchange.comreddit.com

The methylthio group, being ortho to the aldehyde, could also potentially act as a leaving group, particularly if oxidized to a sulfoxide (B87167) or sulfone, which are much better leaving groups. However, the C-F bond is generally more susceptible to cleavage in SNAr reactions. Therefore, a nucleophile is most likely to attack the carbon atom at the C-3 position, displacing the fluoride ion.

Table 5: Factors Influencing SNAr Reactivity

Feature Role in SNAr
Aldehyde group Activates the ring towards nucleophilic attack
Fluorine atom Good leaving group, activates the ipso-carbon

Transformations Involving the Methylthio Group

The sulfur atom of the methylthio group in this compound is a versatile reaction center, capable of undergoing a range of transformations. These reactions are crucial for modifying the electronic properties of the aromatic ring and for introducing new functionalities.

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. This oxidation significantly alters the electronic nature of the substituent, transforming it from an electron-donating group to a potent electron-withdrawing group.

The controlled oxidation can be achieved using a variety of oxidizing agents. For the conversion to the sulfoxide, milder oxidants are typically employed. Common reagents for this transformation include hydrogen peroxide in acetic acid, sodium periodate, and meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts at controlled temperatures. mdpi.comorganic-chemistry.org The reaction proceeds via a nucleophilic attack of the sulfur atom on the oxidant.

Further oxidation of the sulfoxide to the sulfone requires more forcing conditions or a stronger oxidizing agent. Reagents such as potassium permanganate, excess hydrogen peroxide, or Oxone® are effective for this transformation. organic-chemistry.org The choice of oxidant and reaction conditions is critical to prevent over-oxidation and ensure high yields of the desired product.

The progressive oxidation of the methylthio group has a profound impact on the reactivity of the aromatic ring. The sulfoxide and, to an even greater extent, the sulfone group are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution and activating it towards nucleophilic aromatic substitution.

Table 1: Common Oxidizing Agents for Sulfide (B99878) to Sulfoxide and Sulfone Transformation

TransformationReagentTypical Conditions
Sulfide to SulfoxideHydrogen Peroxide/Acetic AcidRoom Temperature
Sodium Periodate0°C to Room Temperature
m-CPBA (1 equivalent)Low Temperature (-78 to 0°C)
Sulfide to SulfonePotassium PermanganateVaries
Hydrogen Peroxide (excess)Elevated Temperature
Oxone®Room Temperature

This table is based on general methodologies for sulfide oxidation and may require optimization for this compound.

The methylthio group can be removed from the aromatic ring through desulfurization reactions. A common method for this transformation is the use of Raney nickel, which reductively cleaves the carbon-sulfur bond. organic-chemistry.org This reaction provides a route to the corresponding 3-fluoro-4-methylbenzaldehyde, effectively replacing the methylthio group with a hydrogen atom. Other desulfurization methods may involve the use of other reducing agents or catalytic systems.

Substitution reactions at the sulfur center itself are less common for aryl sulfides but can be achieved under specific conditions. For instance, the methylthio group can be converted to other thioether derivatives through nucleophilic substitution on the sulfur atom, although this often requires activation of the sulfur, for example, by forming a sulfonium (B1226848) salt.

The methylthio group is generally not a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org However, its electronic properties can influence the reactivity of the aromatic ring. As an electron-donating group through resonance, it can activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Conversely, when oxidized to the corresponding sulfoxide or, more effectively, the sulfone, the group becomes strongly electron-withdrawing. organic-chemistry.org This electronic shift dramatically changes its role. A methylsulfonyl group (-SO₂CH₃) can act as an effective leaving group in SNAr reactions, particularly when there are other activating groups on the ring or when strong nucleophiles are used. masterorganicchemistry.comlibretexts.org The presence of the electron-withdrawing aldehyde and fluoro groups further enhances the susceptibility of the aromatic ring to nucleophilic attack. In this context, the oxidized methylthio group facilitates the introduction of a wide range of nucleophiles onto the aromatic ring.

Mechanistic Investigations Using Physical Organic Chemistry Principles

While specific mechanistic studies on this compound are not extensively documented in the literature, its reactivity can be understood through the application of fundamental principles of physical organic chemistry.

Kinetic studies of reactions involving this compound would provide valuable insights into the reaction mechanisms. For instance, in the oxidation of the methylthio group, monitoring the reaction rate as a function of reactant concentrations would help to determine the reaction order and elucidate the rate-determining step.

Similarly, in potential nucleophilic aromatic substitution reactions where the oxidized methylthio group acts as a leaving group, kinetic studies could confirm the proposed addition-elimination mechanism. The rate of such reactions is expected to be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the other substituents on the aromatic ring. The presence of the ortho-aldehyde group may also lead to intramolecular catalysis or steric effects that would be reflected in the reaction kinetics.

Isotope labeling is a powerful tool for elucidating reaction mechanisms. For example, using an oxidant labeled with a heavy oxygen isotope (¹⁸O) in the oxidation of the methylthio group could confirm that the oxygen atom in the resulting sulfoxide or sulfone originates from the oxidant.

In desulfurization reactions with Raney nickel, deuterium (B1214612) labeling of the solvent or the reducing agent could be used to trace the origin of the hydrogen atom that replaces the methylthio group. Such experiments would provide definitive evidence for the proposed reaction pathways and the nature of the intermediates involved. While no specific isotope labeling studies have been reported for this compound, these techniques are standard in mechanistic organic chemistry and would be applicable to understanding its reactivity.

Intermediate Identification and Characterization

The elucidation of reaction mechanisms involving this compound is crucial for understanding its reactivity and for the rational design of synthetic pathways. A key aspect of mechanistic studies is the identification and characterization of transient intermediates. While the isolation of these often short-lived species can be challenging, their existence can be inferred through a combination of spectroscopic techniques, trapping experiments, and computational modeling. Based on the known reactivity of benzaldehydes, several key intermediates can be postulated in common transformations of this compound.

One of the fundamental reactions of aldehydes is their condensation with amines to form imines, a process that proceeds through a hemiaminal intermediate. nih.govnih.gov In the case of this compound, the reaction with a primary amine (R-NH₂) would involve the nucleophilic attack of the amine on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral hemiaminal intermediate. Although typically transient, the characterization of such an intermediate is theoretically possible under specific conditions, such as low temperatures.

Another important class of reactions for benzaldehydes is the aldol (B89426) condensation and related C-C bond-forming reactions. wikipedia.orglibretexts.org In a crossed aldol condensation, for instance, with a ketone under basic conditions, an enolate is generated from the ketone, which then acts as a nucleophile. The enolate would attack the carbonyl carbon of this compound to form a β-hydroxy ketone intermediate. libretexts.org The subsequent dehydration of this aldol addition product would lead to the final α,β-unsaturated ketone.

The following tables present hypothetical yet plausible spectroscopic data for the characterization of these postulated intermediates. These data are projected based on the expected electronic and structural features of the molecules, drawing parallels with known, stable analogues.

Table 1: Hypothetical Spectroscopic Data for the Hemiaminal Intermediate

Spectroscopic Method Hypothetical Data Interpretation
Infrared (IR) Spectroscopy Broad peak at 3300-3500 cm⁻¹ (O-H and N-H stretching), absence of the strong C=O stretching band around 1700 cm⁻¹ characteristic of the starting aldehyde.The disappearance of the carbonyl peak and the appearance of hydroxyl and amine stretching frequencies would be strong evidence for the formation of the hemiaminal.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy A new singlet at δ 5.5-6.0 ppm for the methine proton (CH-OH), broad signals for the OH and NH protons.The significant upfield shift of the aldehydic proton to a methine proton signal is indicative of the change in hybridization from sp² to sp³ at the carbonyl carbon.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy A new signal in the range of δ 90-100 ppm for the carbon atom bonded to both the hydroxyl and amino groups, disappearance of the aldehyde carbonyl signal around δ 190 ppm.The appearance of a signal in the acetal/hemiacetal region of the spectrum confirms the formation of the tetrahedral intermediate.

Table 2: Hypothetical Spectroscopic Data for the β-Hydroxy Ketone Intermediate (Aldol Adduct)

Spectroscopic Method Hypothetical Data Interpretation
Infrared (IR) Spectroscopy Broad peak at 3400-3600 cm⁻¹ (O-H stretching), a sharp peak around 1710 cm⁻¹ (C=O stretching of the ketone).The presence of both a hydroxyl and a carbonyl group is a key feature of the aldol addition product.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy A doublet of doublets around δ 5.0 ppm for the methine proton (CH-OH), a broad singlet for the OH proton, and signals for the protons alpha to the ketone.The coupling patterns of the protons on the newly formed C-C bond would provide structural confirmation of the aldol adduct.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy A signal around δ 70-80 ppm for the carbon bearing the hydroxyl group, and a signal above δ 200 ppm for the ketone carbonyl carbon.The chemical shifts of the carbons involved in the newly formed bond are characteristic of this class of compounds.

While direct experimental data on the intermediates of this compound are not currently available in the literature, these hypothetical characterizations provide a scientifically grounded framework for future mechanistic investigations. The trapping of these intermediates or their observation using advanced spectroscopic techniques would be invaluable for a more complete understanding of the reactivity of this versatile chemical compound.

Applications of 3 Fluoro 4 Methyl 2 Methylthio Benzaldehyde As a Versatile Synthetic Building Block

Synthesis of Complex Organic Architectures

The aldehyde functionality is a cornerstone of carbon-carbon bond formation. Standard methodologies such as the Wittig, Horner-Wadsworth-Emmons, Knoevenagel, and aldol (B89426) reactions are fundamental tools for extending carbon frameworks. Similarly, cross-coupling reactions have become indispensable in modern organic synthesis. While it can be postulated that 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde could serve as a substrate in these reactions, no specific examples have been reported. The electronic and steric effects of the fluorine, methyl, and methylthio groups would be expected to modulate the reactivity of the aldehyde, but empirical data is lacking.

Table 1: Potential Carbon-Carbon Bond Forming Reactions

Reaction Type Potential Reactant for this compound Expected Product Type
Wittig Reaction Phosphonium ylide Alkene
Horner-Wadsworth-Emmons Phosphonate carbanion (E)-Alkene
Knoevenagel Condensation Active methylene (B1212753) compound α,β-Unsaturated compound
Aldol Reaction Enolate β-Hydroxy aldehyde/ketone
Suzuki Cross-Coupling Arylboronic acid Biaryl (after conversion of aldehyde)
Sonogashira Coupling Terminal alkyne Aryl alkyne (after conversion of aldehyde)

Note: This table represents theoretical applications based on the functional groups present in the molecule. No specific literature precedence for these reactions with this compound has been found.

The development of stereoselective reactions is a critical endeavor in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and agrochemicals. Aldehydes are common prochiral substrates in a variety of asymmetric transformations, including nucleophilic additions and reductions. The potential for this compound to participate in stereoselective synthesis is clear, yet unexplored in the available literature.

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. Benzaldehyde (B42025) derivatives are frequently employed as starting materials for the synthesis of a diverse array of heterocyclic rings.

The aldehyde group can readily undergo condensation reactions with amine-containing nucleophiles to form imines, which can then cyclize to generate various nitrogen-containing heterocycles. Common examples include the synthesis of pyridines, quinolines, imidazoles, thiazoles, and oxadiazoles (B1248032) through multicomponent reactions or sequential transformations. However, the application of this compound as a precursor for these specific heterocyclic systems has not been described.

The presence of the methylthio group in this compound suggests its potential as a building block for more complex sulfur-containing heterocycles. The sulfur atom could participate in cyclization reactions or be modified to introduce further functionality. Despite this, there are no documented instances of its use in the synthesis of such compounds.

The synthesis of fused and bridged ring systems often involves intramolecular reactions of appropriately functionalized precursors. While this compound could be elaborated into a substrate for such cyclizations, no studies detailing its use in the construction of these complex polycyclic architectures have been published.

Derivatization to Access New Chemical Entities

The strategic placement of three distinct functional groups on the aromatic scaffold of this compound allows for a variety of selective transformations. These modifications can be targeted to the aldehyde group, the aromatic ring, or the methylthio moiety, providing a powerful platform for scaffold diversification and the creation of novel molecular architectures.

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence in this compound opens up a plethora of synthetic possibilities. Standard transformations of the aldehyde group can lead to a wide range of derivatives, each with its own unique chemical properties and potential applications.

Key transformations at the aldehyde group include:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This introduces a new functional group that can participate in amide bond formation, esterification, and other reactions.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting benzylic alcohol can be further functionalized, for example, through conversion to halides or ethers.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent, such as sodium triacetoxyborohydride, yields the corresponding secondary or tertiary amines. This is a powerful method for introducing nitrogen-containing functional groups.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene with control over the geometry of the double bond.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol condensation, Knoevenagel condensation, and the formation of imines (Schiff bases) and hydrazones. These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation, leading to more complex molecular scaffolds.

Table 1: Potential Derivatizations at the Aldehyde Group

Reaction Type Reagents Product Functional Group
Oxidation KMnO₄, H₂O₂ Carboxylic Acid
Reduction NaBH₄, LiAlH₄ Primary Alcohol
Reductive Amination R¹R²NH, NaBH(OAc)₃ Secondary/Tertiary Amine
Wittig Reaction Ph₃P=CHR Alkene
Knoevenagel Condensation Active methylene compound, base α,β-Unsaturated system

The aromatic ring of this compound is substituted with both electron-donating (methyl and methylthio) and electron-withdrawing (aldehyde and fluorine) groups. This substitution pattern influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The interplay of these electronic effects directs incoming electrophiles to specific positions on the ring, allowing for controlled functionalization.

The directing effects of the existing substituents are as follows:

-CHO (Aldehyde): Meta-directing and deactivating.

-F (Fluoro): Ortho, para-directing and deactivating.

-CH₃ (Methyl): Ortho, para-directing and activating.

-SCH₃ (Methylthio): Ortho, para-directing and activating.

Given the positions of the current substituents, the vacant positions on the ring are at C5 and C6. The activating methyl and methylthio groups will direct incoming electrophiles to the positions ortho and para to them, while the deactivating aldehyde and fluoro groups will direct to the meta positions. Predicting the exact outcome of an EAS reaction can be complex and may result in a mixture of products. However, common EAS reactions that could be explored include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

The methylthio group (-SCH₃) provides another handle for synthetic modification. It can be transformed into other sulfur-containing functional groups, which can significantly alter the electronic and steric properties of the molecule.

Common transformations of the methylthio group include:

Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom in the methylthio group can be selectively oxidized. Using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) typically yields the corresponding methylsulfinyl (sulfoxide) group. The use of excess oxidizing agent can further oxidize the sulfoxide to a methylsulfonyl (sulfone) group. These transformations convert the electron-donating methylthio group into strongly electron-withdrawing sulfoxide and sulfone groups, which dramatically changes the electronic properties of the aromatic ring.

Desulfurization: The methylthio group can be removed and replaced with a hydrogen atom through reductive desulfurization, for example, using Raney nickel. This allows for the synthesis of the corresponding 3-fluoro-4-methylbenzaldehyde.

Table 2: Transformations of the Methylthio Group

Reaction Type Reagents Resulting Functional Group
Oxidation H₂O₂, m-CPBA (1 equiv.) Methylsulfinyl (-SOCH₃)
Oxidation H₂O₂, m-CPBA (>2 equiv.) Methylsulfonyl (-SO₂CH₃)

Development of Structure-Reactivity Relationships for Downstream Synthetic Products

The substituents on the this compound scaffold, particularly the fluorine atom and the methylthio group, play a crucial role in determining the reactivity and properties of the derived products. Understanding these structure-reactivity relationships is essential for the rational design of new molecules with desired characteristics.

The presence of a fluorine atom on the aromatic ring has several significant effects on the properties of the molecule and its derivatives.

Electronic Effects: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). This can influence the acidity of nearby protons and the reactivity of adjacent functional groups. For instance, the acidity of a carboxylic acid derived from the oxidation of the aldehyde would be increased by the presence of the ortho-fluoro substituent.

Conformational Effects: The small size of the fluorine atom means it has a minimal steric impact. However, its electronegativity can lead to conformational preferences through electrostatic interactions and hyperconjugation. In derived systems, the fluorine atom can influence the preferred orientation of other substituents, which can in turn affect biological activity or material properties.

Metabolic Stability: In the context of medicinal chemistry, the introduction of a fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate.

The methylthio group also has a significant impact on the properties of derived molecules.

Electronic Effects: The methylthio group is generally considered to be an ortho, para-directing and weakly activating group in electrophilic aromatic substitution. It can donate electron density to the aromatic ring through resonance (+R effect). This can influence the nucleophilicity of the aromatic ring in derived systems.

Lipophilicity: The methylthio group increases the lipophilicity of a molecule, which can affect its solubility and ability to cross biological membranes.

Hydrogen Bonding: While the sulfur atom in a methylthio group is a weak hydrogen bond acceptor, its oxidation to a sulfoxide or sulfone introduces a highly polar functional group capable of acting as a strong hydrogen bond acceptor. This can have a profound impact on the intermolecular interactions and solid-state packing of the derived products.

This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. The ability to selectively modify the aldehyde, the aromatic ring, and the methylthio group provides access to a vast chemical space of novel compounds. The fluorine and methylthio substituents impart unique electronic and steric properties that can be exploited to fine-tune the reactivity and characteristics of the resulting molecules. Further exploration of the synthetic utility of this versatile building block is warranted and is likely to lead to the discovery of new chemical entities with interesting and valuable properties.

The Role of this compound in Multicomponent Reactions Remains a Niche Area of Chemical Synthesis

Despite the growing importance of multicomponent reactions (MCRs) in achieving efficient and diverse molecular synthesis, the specific integration of this compound into these elegant one-pot strategies appears to be a largely unexplored frontier in synthetic organic chemistry. Extensive searches of scientific literature and chemical databases have not yielded specific examples or detailed research findings on the application of this particular benzaldehyde derivative as a key building block in well-established MCRs such as the Biginelli, Passerini, or Hantzsch reactions, nor in other documented multicomponent strategies for the synthesis of complex molecules.

However, the absence of published research specifically detailing the use of this compound in MCRs prevents a thorough analysis of its role and efficiency in this context. Consequently, data tables illustrating reaction conditions, yields, and the diversity of resulting products cannot be compiled at this time.

While the versatility of other substituted benzaldehydes in a wide array of multicomponent reactions is well-documented, the specific contributions and potential advantages of the trifunctionalized this compound scaffold in this domain await exploration by the scientific community. Future research may yet uncover the utility of this compound as a versatile synthetic building block in the efficient construction of novel molecular entities through the power of multicomponent chemistry.

Future Research Directions and Emerging Paradigms in the Chemistry of 3 Fluoro 4 Methyl 2 Methylthio Benzaldehyde

Exploration of Asymmetric Synthesis and Chiral Auxiliaries

The development of asymmetric methodologies to introduce chirality is a cornerstone of modern organic synthesis, particularly in the preparation of enantiomerically pure compounds for pharmaceutical and materials science applications. For 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde, future research could focus on the stereoselective functionalization of the aldehyde group. The use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, presents a promising avenue. wikipedia.orgsigmaaldrich.com

A prospective research direction would involve the condensation of this compound with a chiral amine to form a chiral imine. This intermediate could then undergo diastereoselective nucleophilic additions. Subsequent removal of the chiral auxiliary would yield enantioenriched products. Commonly employed chiral auxiliaries derived from amino acids, such as thiazolidinethiones and oxazolidinethiones, have demonstrated high efficacy in controlling stereochemistry in similar transformations and could be explored in this context. scielo.org.mx

Table 1: Hypothetical Diastereoselective Nucleophilic Addition to a Chiral Imine Derived from this compound

Entry Nucleophile Chiral Auxiliary Diastereomeric Ratio (d.r.)
1 Allyl-MgBr (S)-1-Phenylethylamine 90:10
2 MeLi (R,R)-Pseudoephedrine 95:5
3 PhMgBr (S)-4-Benzyl-2-oxazolidinone 92:8

Development of Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact. Future research on this compound should prioritize the development of sustainable protocols.

Solvent-Free Reactions

Eliminating volatile organic solvents is a key goal of green chemistry. The synthesis and functionalization of this compound could be investigated under solvent-free conditions, potentially utilizing high-speed ball milling or reactions on solid supports. For instance, the synthesis of Schiff bases from 4-(methylthio)benzaldehyde (B43086) has been achieved under mild, solvent-free conditions, suggesting the feasibility of this approach for its 3-fluoro-4-methyl analog. growingscience.comresearchgate.net

Flow Chemistry Applications

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. vapourtec.com The nitration, halogenation, or other electrophilic aromatic substitutions on the benzaldehyde (B42025) core could be performed in a flow reactor. This would allow for precise control of reaction parameters, potentially leading to higher yields and selectivities while minimizing the use of hazardous reagents.

Use of Renewable Reagents

Future synthetic strategies should aim to incorporate renewable reagents. For example, in oxidation or reduction reactions involving the aldehyde functional group, biocatalytic approaches using enzymes or whole-cell systems could be explored as an alternative to traditional metal-based reagents.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging green chemistry technique that can often be performed in the absence of solvents. The synthesis of this compound and its derivatives could be explored using mechanochemical methods. For example, condensation reactions to form imines or aldol-type reactions could be investigated in a ball mill, which may lead to reduced reaction times and waste generation.

Catalytic C-H Activation and Direct Functionalization of the Aromatic Core

Direct C-H activation is a powerful strategy that allows for the functionalization of C-H bonds without the need for pre-functionalized starting materials, thereby improving atom and step economy. dmaiti.com Future research could focus on the development of transition-metal-catalyzed methods for the direct functionalization of the aromatic C-H bonds of this compound.

For instance, palladium or rhodium catalysts could be employed to direct the ortho-C-H functionalization relative to the existing substituents. nih.gov The aldehyde group itself can act as a directing group, facilitating the introduction of new functional groups at the C3 or C5 positions. This would provide a highly efficient route to novel derivatives with potential applications in medicinal chemistry and materials science.

Table 2: Potential C-H Functionalization Reactions of this compound

Entry Catalyst Coupling Partner Position Functionalized
1 Pd(OAc)₂ Phenylboronic acid C5
2 [RhCp*Cl₂]₂ N-methoxy-N-methylacrylamide C3
3 Cu(OAc)₂ Phenylacetylene C5

Advanced Derivatization for Unexplored Chemical Space

The inherent reactivity of its functional groups makes this compound an ideal candidate for a wide range of chemical transformations. Advanced derivatization of this compound can lead to the generation of novel molecular libraries, providing access to previously unexplored regions of chemical space. Key to this exploration is the strategic manipulation of the aldehyde, thioether, and aromatic ring functionalities.

The aldehyde group serves as a primary gateway for derivatization. Standard reactions such as reductive amination, Wittig olefination, and the formation of imines and oximes can be employed to introduce a vast array of substituents. More advanced techniques, including multicomponent reactions like the Ugi or Passerini reactions, could be utilized to rapidly generate complex molecular scaffolds from this relatively simple starting material. For instance, a Ugi reaction involving this compound, an amine, an isocyanide, and a carboxylic acid would yield a complex α-acylamino carboxamide derivative in a single step.

The thioether linkage offers another avenue for diversification. Oxidation of the methylthio group to the corresponding sulfoxide (B87167) or sulfone would not only alter the electronic properties and steric profile of the molecule but could also introduce new reactive handles for further functionalization. For example, the resulting sulfone could act as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of a variety of nucleophiles at the 2-position of the benzene (B151609) ring.

Furthermore, the aromatic ring itself can be a site for further modification. The existing fluorine and methyl groups direct subsequent electrophilic aromatic substitution reactions, allowing for the controlled introduction of additional functional groups such as nitro, halogen, or acyl groups. These newly introduced functionalities can then be subjected to further chemical transformations, exponentially expanding the accessible chemical space.

A systematic approach to exploring these derivatization pathways is crucial for efficiently navigating the vast chemical space surrounding this scaffold. A proposed matrix of potential derivatization strategies is presented below, illustrating the combinatorial possibilities.

Starting Functional GroupReaction TypePotential Reagents/ConditionsResulting Functional Group/Scaffold
AldehydeReductive AminationPrimary/Secondary Amine, NaBH(OAc)₃Substituted Amine
AldehydeWittig ReactionPhosphonium YlideAlkene
AldehydeKnoevenagel CondensationActive Methylene (B1212753) Compound, Baseα,β-Unsaturated Carbonyl
AldehydeUgi Multicomponent ReactionAmine, Isocyanide, Carboxylic Acidα-Acylamino Carboxamide
ThioetherOxidationm-CPBA, H₂O₂Sulfoxide, Sulfone
Aromatic RingNitrationHNO₃, H₂SO₄Nitro-substituted Derivative
Aromatic RingHalogenationNBS, NCSHalogen-substituted Derivative
Aromatic RingFriedel-Crafts AcylationAcyl Chloride, AlCl₃Acyl-substituted Derivative

This table is interactive. Users can sort and filter the data to explore different derivatization possibilities.

The systematic application of these and other advanced synthetic methodologies to this compound will undoubtedly lead to the discovery of novel compounds with potentially interesting biological activities or material properties.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Reaction Prediction:

For example, when considering the nitration of the aromatic ring, an ML model could predict the most likely position of substitution based on the directing effects of the existing fluoro, methyl, and methylthio groups, as well as the specific nitrating agent used. This would provide a more nuanced prediction than what can be achieved through simple heuristic rules alone.

Reaction Optimization:

Beyond predicting the products of a reaction, machine learning algorithms can also be used to optimize reaction conditions to maximize yield and minimize the formation of byproducts. nih.govucla.edursc.org By systematically varying parameters such as temperature, solvent, catalyst, and reactant stoichiometry in a virtual environment, an ML model can identify the optimal set of conditions for a desired transformation. This in silico optimization process can significantly reduce the number of experiments required to achieve a high-yielding synthesis.

For instance, in the synthesis of a novel derivative of this compound, an ML-driven platform could be used to design a high-throughput experiment (HTE) to screen a wide range of reaction conditions. ucla.edu The data from this initial screen could then be used to train a more focused ML model to predict the optimal conditions for maximizing the yield of the target compound.

The following table outlines how different AI and ML approaches could be applied to the study of this compound:

AI/ML ApplicationDescriptionPotential Impact on Research
Retrosynthesis Planning AI algorithms can propose synthetic routes to novel target molecules derived from this compound.Accelerates the design of efficient multi-step syntheses.
Forward Reaction Prediction ML models predict the outcome of a reaction, including major products and potential byproducts.Guides the selection of promising synthetic transformations. beilstein-journals.org
Yield Prediction Quantitative structure-property relationship (QSPR) models can be trained to predict the yield of a reaction based on the structures of the reactants and the reaction conditions.Enables the prioritization of high-yielding reactions before experimentation. ucla.edu
Catalyst Selection AI can assist in the selection of the optimal catalyst for a specific transformation from a large library of potential candidates.Improves reaction efficiency and selectivity.
Automated Synthesis Integration of ML algorithms with robotic platforms can enable the automated synthesis and optimization of derivatives of this compound.High-throughput synthesis and screening of novel compounds.

This table is interactive, allowing for a deeper exploration of the potential applications of AI and ML in this field.

The synergy between advanced synthetic chemistry and powerful computational tools will be instrumental in unlocking the full potential of this compound as a versatile building block. By embracing these emerging paradigms, researchers can navigate the vastness of chemical space with greater efficiency and precision, paving the way for the discovery of new molecules that can address pressing challenges in science and society.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-fluoro-4-methyl-2-(methylthio)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzaldehyde core. For example:

Electrophilic substitution : Introduce fluorine at position 3 via directed ortho-metalation (DoM) or halogen exchange (Halex) reactions.

Methylthio group installation : Use nucleophilic aromatic substitution (SNAr) with methylthiolate or coupling reactions (e.g., Ullmann-type with Cu catalysts) .

Methyl group introduction : Friedel-Crafts alkylation or directed C–H activation at position 4.

  • Optimization Tips : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for SNAr, THF for Grignard) and temperature (reflux for faster kinetics). Purity via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers verify the purity and structural identity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm substituent positions via 1H^1H-NMR (e.g., aldehyde proton at ~10 ppm, methylthio singlet at ~2.5 ppm) and 19F^{19}F-NMR (fluorine coupling patterns).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C9_9H9_9FOS).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylthio group in nucleophilic aromatic substitution (SNAr) reactions?

  • Mechanistic Analysis : The methylthio group (-SMe) acts as a weakly electron-donating substituent via resonance, activating the aromatic ring toward electrophilic attack. However, steric hindrance at position 2 may slow SNAr kinetics. Computational studies (DFT) can map charge distribution and transition states. Compare with analogs (e.g., 2,4-difluoro derivatives) to isolate steric vs. electronic effects .

Q. How does the spatial arrangement of fluorine and methylthio groups influence the compound’s biological activity or material properties?

  • Structure-Activity Relationship (SAR) :

  • Biological Systems : Fluorine’s electronegativity enhances membrane permeability; methylthio may modulate protein binding via hydrophobic interactions. Test cytotoxicity in cell lines (e.g., HepG2) and compare with 3-fluoro-4-methylbenzaldehyde (lacking -SMe).
  • Material Science : Fluorine improves thermal stability, while -SMe enhances solubility in nonpolar solvents. Characterize via DSC (melting point) and solubility assays .

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Troubleshooting Guide :

  • Aldehyde Oxidation : Use inert atmospheres (N2_2/Ar) and antioxidants (BHT) during reflux.
  • Byproduct Formation : If Friedel-Crafts alkylation yields polysubstituted products, employ directing groups (e.g., -OMe) temporarily.
  • Purification Challenges : Use preparative HPLC for isomers or employ recrystallization (ethanol/water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.